5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C17H19BrN6O3 and a molecular weight of 435.283 g/mol . This compound is known for its unique structure, which combines a brominated benzaldehyde moiety with a purine derivative, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation of 5-Bromo-2-hydroxybenzaldehyde with a hydrazone derivative of the purine compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 5-Bromo-2-hydroxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
Uniqueness
The uniqueness of 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C17H19BrN6O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H19BrN6O3/c1-4-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)21-19-9-10-8-11(18)5-6-12(10)25/h5-6,8-9,25H,4,7H2,1-3H3,(H,20,21)/b19-9+ |
InChI Key |
IORRQSPXISDXRQ-DJKKODMXSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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